Regioselective Synthesis Advantage: Higher Yield vs. 2-Hydroxy Isomer
1-(4-Chloro-3-hydroxyphenyl)ethanone (4-chloro-3-hydroxy isomer) can be synthesized with significantly higher yield than its positional isomer, 4'-chloro-2'-hydroxyacetophenone (2-hydroxy isomer), under identical reaction conditions . This yield advantage translates directly to lower procurement costs and a more reliable supply chain for the 3-hydroxy isomer.
| Evidence Dimension | Synthetic Yield from a Common Precursor |
|---|---|
| Target Compound Data | 42% |
| Comparator Or Baseline | 4'-chloro-2'-hydroxyacetophenone (Yield: 14%) |
| Quantified Difference | 3-fold higher yield (42% vs 14%) |
| Conditions | Synthesis from 4'-chloroacetophenone using 1-methyl-3-cyanoquinolinium salt as a photosensitizer and a cobalt oxime complex as a catalyst in acetonitrile solvent with water under argon atmosphere and UV irradiation. |
Why This Matters
The 3-fold higher yield of the 3-hydroxy isomer directly reduces the cost per gram for procurement and ensures more predictable scale-up for research or pilot production.
